1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride
Overview
Description
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride is a useful research compound. Its molecular formula is C9H16ClN3S and its molecular weight is 233.76 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided for early discovery researchers
Mode of Action
It’s worth noting that thiazole derivatives, such as voreloxin, have been shown to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with diverse biological activities, including significant analgesic and anti-inflammatory activities
Result of Action
Some thiazole derivatives have demonstrated antifungal activities against certain strains of fungi .
Biochemical Analysis
Biochemical Properties
1-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperazine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to DNA and interact with topoisomerase II, leading to DNA double-strand breaks and cell cycle arrest . Additionally, this compound may inhibit or activate specific enzymes, influencing various metabolic pathways.
Cellular Effects
The effects of this compound on cells are diverse. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce cell death by causing DNA damage and disrupting the cell cycle . This compound may also affect the expression of genes involved in cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand breaks and cell cycle arrest . This interaction leads to the activation of DNA damage response pathways and ultimately induces cell death. Additionally, this compound may inhibit or activate specific enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that this compound can cause sustained DNA damage and cell cycle arrest over time . Its stability and degradation in various conditions are essential factors to consider when using it in biochemical research.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Higher doses may lead to increased DNA damage and cell death, while lower doses might have minimal effects . It is essential to determine the optimal dosage to achieve the desired biochemical effects without causing toxicity or adverse reactions.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. This compound may interact with specific transporters or binding proteins, affecting its localization and accumulation . These interactions can influence the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications
Properties
IUPAC Name |
4-methyl-2-(piperazin-1-ylmethyl)-1,3-thiazole;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S.ClH/c1-8-7-13-9(11-8)6-12-4-2-10-3-5-12;/h7,10H,2-6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCYDMSLNLSTJKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CN2CCNCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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